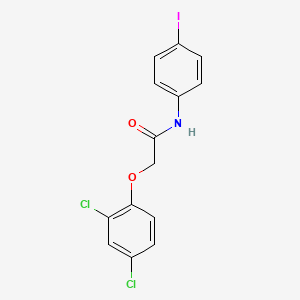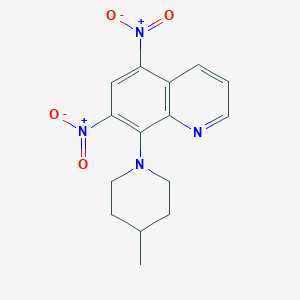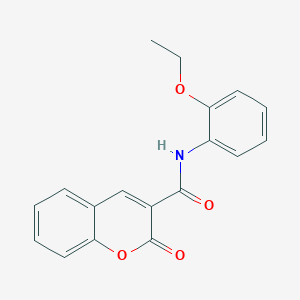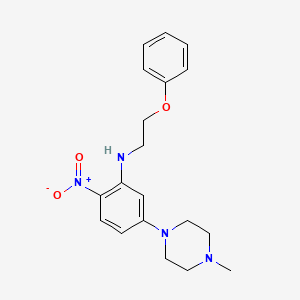
2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジクロロフェノキシ)-N-(4-ヨードフェニル)アセトアミドは、アセトアミド類に属する有機化合物です。この化合物は、アセトアミド骨格にジクロロフェノキシ基とヨードフェニル基が結合していることを特徴としています。
合成方法
合成ルートと反応条件
2-(2,4-ジクロロフェノキシ)-N-(4-ヨードフェニル)アセトアミドの合成は、一般的に以下の手順で行われます。
2,4-ジクロロフェノールの合成: これは、触媒の存在下でフェノールを塩素ガスで塩素化する反応によって達成できます。
2-(2,4-ジクロロフェノキシ)酢酸の生成: これは、2,4-ジクロロフェノールを塩化酢酸と塩基性条件下で反応させることにより行われます。
アミド化反応: 最後のステップは、2-(2,4-ジクロロフェノキシ)酢酸を4-ヨードアニリンと、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下で反応させて、2-(2,4-ジクロロフェノキシ)-N-(4-ヨードフェニル)アセトアミドを生成することです。
工業的生産方法
この化合物の工業的生産方法は、同様の合成ルートを大規模に採用することが予想されます。これには、収率と純度を最大化するための反応条件の最適化と、再結晶化やクロマトグラフィーなどの効率的な精製技術の導入が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with 4-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
2-(2,4-ジクロロフェノキシ)-N-(4-ヨードフェニル)アセトアミドは、さまざまな種類の化学反応を起こす可能性があり、以下のようなものがあります。
置換反応: ハロゲン(塩素とヨウ素)の存在により、この化合物は求核置換反応を起こしやすくなります。
酸化と還元反応: この化合物は、特にフェニル基とアセトアミド基で酸化と還元反応を起こす可能性があります。
カップリング反応: ヨードフェニル基は、鈴木カップリングやヘックカップリングなどのカップリング反応に関与することができます。
一般的な試薬と条件
求核置換: 極性溶媒中の水酸化ナトリウムや炭酸カリウムなどの試薬。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
カップリング反応: 炭酸カリウムなどの塩基の存在下でのパラジウム触媒。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、求核置換は、ハロゲンを他の官能基に置換することができ、カップリング反応は、ビアリール化合物の形成につながることがあります。
科学研究への応用
2-(2,4-ジクロロフェノキシ)-N-(4-ヨードフェニル)アセトアミドは、以下を含むいくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性を含む潜在的な生物活性について研究されています。
医学: 特に、新しい治療薬の設計のためのリード化合物として、薬物開発における潜在的な用途について調査されています。
工業: 農薬やその他の工業製品の開発に利用されています。
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
2-(2,4-ジクロロフェノキシ)-N-(4-ヨードフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、生物学的経路の調節につながることがあります。例えば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗癌作用を示す可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる可能性があります。
類似化合物との比較
類似化合物
2-(2,4-ジクロロフェノキシ)酢酸: 2-(2,4-ジクロロフェノキシ)-N-(4-ヨードフェニル)アセトアミドの合成における前駆体。
4-ヨードアニリン: 合成に使用されるもう1つの前駆体。
2,4-ジクロロフェノール: 同様の化学的性質を持つ関連化合物。
独自性
2-(2,4-ジクロロフェノキシ)-N-(4-ヨードフェニル)アセトアミドは、ジクロロフェノキシ基とヨードフェニル基の両方が存在することにより独特です。これにより、異なる化学反応性と潜在的な生物活性が付与されます。この官能基の組み合わせは、他の類似化合物では一般的ではなく、研究開発に貴重な化合物となっています。
特性
分子式 |
C14H10Cl2INO2 |
|---|---|
分子量 |
422.0 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2INO2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19) |
InChIキー |
QOHSFGYRHLQVDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)
![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)

![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)


![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)

